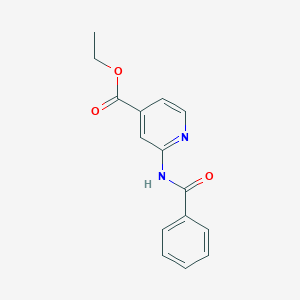

Ethyl 2-benzamidoisonicotinate

Description

Ethyl 2-benzamidoisonicotinate is a synthetic organic compound featuring an isonicotinate backbone substituted with a benzamido group at the 2-position and an ethyl ester moiety. This structure combines aromatic (benzamido) and heterocyclic (isonicotinate) components, making it a versatile intermediate in pharmaceutical and materials chemistry. The benzamido group may enhance binding affinity in biological systems, while the ethyl ester improves solubility in organic solvents, a common feature in prodrug formulations .

Properties

Molecular Formula |

C15H14N2O3 |

|---|---|

Molecular Weight |

270.28 g/mol |

IUPAC Name |

ethyl 2-benzamidopyridine-4-carboxylate |

InChI |

InChI=1S/C15H14N2O3/c1-2-20-15(19)12-8-9-16-13(10-12)17-14(18)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,16,17,18) |

InChI Key |

BHASPUFPTMSOBR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related compounds to infer key differences in reactivity, applications, and physicochemical properties.

Ethyl 2-Aminoisonicotinate

- Structure : Lacks the benzamido group at the 2-position, replaced by a primary amine.

- The primary amine group enables nucleophilic reactivity, making it a precursor for further functionalization (e.g., acylation to form benzamido derivatives) .

- Applications : Used as a building block in heterocyclic synthesis and metal-organic frameworks (MOFs) .

Ethyl 2-Bromo-3-Hydroxy-6-Methylisonicotinate

- Structure : Contains bromo, hydroxy, and methyl substituents at the 2-, 3-, and 6-positions, respectively.

- Key Differences :

- The bromo group acts as a leaving group, facilitating substitution reactions (e.g., Suzuki coupling), unlike the benzamido group in the target compound.

- The hydroxy and methyl groups introduce steric and electronic effects that alter solubility and stability. For example, the hydroxy group may participate in intramolecular hydrogen bonding, affecting conformational flexibility .

- Applications : Likely employed in cross-coupling reactions or as a precursor for bioactive molecules .

2-Aminobenzamides (General Class)

- Structure : Feature a benzamido group attached to an aromatic amine.

- Comparative studies of 2-aminobenzamides highlight their role as histone deacetylase (HDAC) inhibitors, suggesting that ethyl 2-benzamidoisonicotinate could be explored for similar epigenetic modulation .

Table 1: Structural and Functional Comparison

Research Findings

- Synthetic Utility : this compound’s benzamido group may improve binding specificity in enzyme inhibitors compared to simpler amines or halides .

- Analytical Methods : Compounds like these are often analyzed via HPLC (e.g., GlycoBase protocols) to assess purity and stereochemistry .

- Stability : Bromo and ester groups in analogs like ethyl 2-bromo-3-hydroxy-6-methylisonicotinate suggest sensitivity to hydrolysis, whereas the benzamido group may enhance stability under acidic conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-benzamidoisonicotinate, and how can they be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves condensation reactions between benzamide derivatives and ethyl isonicotinate under reflux conditions. Key steps include solvent selection (e.g., dichloromethane or DMF), temperature control (80–120°C), and catalytic acid/base use. To optimize yield, monitor reaction progress via TLC or HPLC, and purify via column chromatography using gradients of ethyl acetate/hexane. Purity is validated by NMR (≥95% integration) and melting point consistency with literature . For reproducibility, document all parameters (solvent ratios, catalyst loading) in the experimental section, and include raw spectral data in supplementary materials .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Use 1H/13C NMR to confirm molecular structure (e.g., benzamido proton at δ 8.5–9.0 ppm, ester carbonyl at ~165–170 ppm in 13C). FT-IR identifies functional groups (amide C=O stretch ~1650 cm⁻¹, ester C-O ~1250 cm⁻¹). Mass spectrometry (HRMS) confirms molecular ion [M+H]+. Cross-validate data against computational simulations (DFT for NMR shifts) and published analogs. Report uncertainties (e.g., ±0.01 ppm for NMR) and calibration standards .

Q. How does this compound behave under varying pH and temperature conditions?

- Methodological Answer : Conduct stability studies by incubating the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC (retention time shifts) and UV-Vis spectroscopy (absorbance changes at λmax ~270 nm). Calculate half-life (t½) using first-order kinetics. For thermal stability, use DSC/TGA to identify decomposition thresholds (>150°C). Report conditions where >90% stability is maintained .

Advanced Research Questions

Q. How can contradictory spectral data for this compound be resolved during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected splitting in NMR) may arise from rotameric equilibria or impurities. Use variable-temperature NMR to assess dynamic effects or employ 2D techniques (COSY, HSQC) to confirm connectivity. Compare with computational models (e.g., Gaussian for conformational analysis). If impurities are suspected, repeat purification and quantify via HPLC-DAD. Validate findings by synthesizing a reference standard or consulting crystallographic data .

Q. What experimental design considerations are critical for studying the bioactivity of this compound in vitro?

- Methodological Answer : Design dose-response assays (e.g., 0.1–100 µM) with controls (vehicle and positive/negative controls). Use triplicate wells to assess reproducibility. For enzyme inhibition studies, pre-incubate the compound with target enzymes (e.g., kinases) and measure activity via fluorometric/colorimetric kits. Account for solvent interference (e.g., DMSO ≤0.1%). Include statistical analysis (ANOVA, p<0.05) and report IC50 values with 95% confidence intervals .

Q. How can computational modeling enhance the understanding of this compound’s reactivity or binding interactions?

- Methodological Answer : Perform molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., SARS-CoV-2 main protease). Validate docking poses with MD simulations (GROMACS) over 100 ns. For reactivity, use DFT (B3LYP/6-31G*) to calculate frontier orbitals (HOMO/LUMO) and electrostatic potential maps. Compare computational results with experimental kinetics (e.g., reaction rates) to identify discrepancies and refine models .

Q. What strategies validate the purity of this compound in multi-step syntheses?

- Methodological Answer : Implement orthogonal analytical methods:

- HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection. Purity ≥95% area.

- Elemental Analysis : Match calculated and observed C, H, N values (deviation ≤0.4%).

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry.

Document all methods in detail, including instrument parameters (e.g., flow rate, column lot) .

Data Analysis and Reporting

Q. How should researchers address uncertainties in quantitative data (e.g., yield, IC50) for this compound?

- Methodological Answer : Calculate uncertainties using error propagation formulas. For IC50, report nonlinear regression fits (GraphPad Prism) with R² ≥0.95. Include confidence intervals and state limitations (e.g., assay variability ±10%). Use control experiments to distinguish signal noise from true biological effects. Raw data must be archived with metadata (e.g., instrument calibration dates) .

Q. What ethical and reproducibility standards apply to publishing research on this compound?

- Methodological Answer : Adhere to ICMJE guidelines: disclose conflicts of interest, obtain ethics approval for biological studies, and archive raw data in repositories (e.g., Zenodo). For synthesis, report CAS numbers, supplier details, and batch-specific purity. Use plagiarism-check software (Turnitin) and cite prior work comprehensively. Include negative results (e.g., failed reactions) to aid reproducibility .

Tables

Table 1 : Key Analytical Parameters for this compound

| Parameter | Method | Acceptable Range | Citation |

|---|---|---|---|

| Melting Point | DSC | 180–182°C | |

| Purity | HPLC | ≥95% (area) | |

| NMR Shift (Amide H) | 1H NMR (400 MHz) | δ 8.7–8.9 ppm | |

| Stability (pH 7.4, 25°C) | HPLC | t½ ≥24 hours |

Table 2 : Common Contaminants in Synthesis and Mitigation Strategies

| Contaminant | Source | Removal Method | Citation |

|---|---|---|---|

| Unreacted Benzamide | Incomplete reaction | Column chromatography (EtOAc/Hexane) | |

| Solvent Residues | Drying inefficiency | High-vacuum drying (24h) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.